molecular formula C7H10N4O4 B8704980 Methyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate CAS No. 56518-76-4

Methyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate

Cat. No. B8704980
CAS RN: 56518-76-4
M. Wt: 214.18 g/mol
InChI Key: RLVKLOFHIMTEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate is a useful research compound. Its molecular formula is C7H10N4O4 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56518-76-4

Product Name

Methyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

IUPAC Name

methyl N-(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate

InChI

InChI=1S/C7H10N4O4/c1-13-5-8-4(10-7(12)15-3)9-6(11-5)14-2/h1-3H3,(H,8,9,10,11,12)

InChI Key

RLVKLOFHIMTEHE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-4,6-dimethoxy-1,3,5-triazine (55.3 g) was added portionwise to 50% sodium hydride (38.0 g) in 1000 ml dry tetrahydrofuran at ambient temperature under nitrogen. After the reaction mixture was stirred for 1.25 hours, dimethylcarbonate (50.0 g) was added dropwise. The reaction mixture was stirred 16 hours at ambient temperature under nitrogen and concentrated hydrochloric acid (68 ml) was slowly added followed by 100 ml tetrahydrofuran. Insoluble material was removed via filtration and discarded. The filtrate was dried and the solvent removed under reduced pressure to give a solid which upon crystallization from ethanol afforded 43.9 g of the tital compound, m.p. 118°-122° C.
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-4,6-dimethoxy-1,3,5-triazine (55.3 g) was added portionwise to 50% sodium hydride (38.0 g) in 1000 ml dry tetrahydrofuran at ambient temperature under nitrogen. After the reaction mixture was stirred for 1.25 hours, dimethylcarbonate (50.0 g) was added dropwise. The reaction mixture was stirred 16 hours at ambient temperature under nitrogen and concentrated hydrochloric acid (68 ml) was slowly added followed by 100 ml tetrahydrofuran. Insoluble material was removed via filtration and discarded. The filtrate was dried and the solvent removed under reduced pressure to give a solid which upon crystallization from ethanol afforded 43.9 g of the title compound, m.p. 118°-122° C.
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.